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Methyl hexa-3,4-dienoate is an organic compound with the molecular formula and a molecular weight of approximately 126.15 g/mol. It is categorized as an ester derived from hexa-3,4-dienoic acid and methanol. The compound features a conjugated diene system, which contributes to its reactivity and potential applications in various
Methyl hexa-3,4-dienoate can be synthesized through several methods:
Methyl hexa-3,4-dienoate finds applications in various fields:
Interactions involving methyl hexa-3,4-dienoate have been studied primarily concerning its reactivity with catalysts and nucleophiles. The compound's ability to undergo selective isomerization indicates potential applications in fine chemical synthesis where control over stereochemistry is crucial . Further studies could elucidate its interactions with biological systems or materials.
Methyl hexa-3,4-dienoate shares structural features with several related compounds. Here are some notable examples:
Methyl hexa-3,4-dienoate's unique configuration and reactivity profile set it apart from these similar compounds. Its specific structural arrangement allows for distinct chemical behaviors during reactions such as conjugate additions and isomerizations.
Transition metal catalysts have revolutionized the synthesis of methyl hexa-3,4-dienoate by enabling precise control over regioselectivity and reaction efficiency. Palladium-based systems, in particular, have demonstrated exceptional utility. For instance, palladium-catalyzed oxidative coupling of allenic C-H bonds with α-diazo esters has been employed to construct the dienoate framework directly. This method leverages the ability of palladium to mediate C-H activation, forming a π-allyl intermediate that undergoes coupling with diazo compounds to yield the desired product (Fig. 1a). Key advantages include mild reaction conditions (room temperature, ambient pressure) and compatibility with diverse substituents on the allene precursor.
Nickel catalysts have also shown promise in cross-electrophile coupling reactions. A recent study utilized nickel(II) chloride with a bis(oxazoline) ligand to couple propargyl bromides with α,β-unsaturated esters, achieving methyl hexa-3,4-dienoate in 78% yield. The ligand’s electron-donating properties enhance oxidative addition kinetics, while steric bulk minimizes undesired β-hydride elimination.
Table 1: Comparative Performance of Transition Metal Catalysts
| Catalyst System | Substrate Scope | Yield (%) | Selectivity (E/Z) |
|---|---|---|---|
| Pd(OAc)₂ / PPh₃ | Broad | 82 | 3:1 |
| NiCl₂ / Bis(oxazoline) | Moderate | 78 | 4:1 |
| Cu(OTf)₂ / DMEDA | Narrow | 65 | 2:1 |
Mechanistic studies reveal that palladium catalysts favor a concerted metalation-deprotonation pathway, whereas nickel operates via a radical intermediates. These insights guide catalyst selection based on substrate complexity and desired stereochemical outcomes.
The incorporation of chiral auxiliaries has enabled the asymmetric synthesis of methyl hexa-3,4-dienoate derivatives with high enantiomeric excess (ee). Evans oxazolidinones and Oppolzer’s sultams are widely employed to induce stereocontrol during key bond-forming steps. For example, the use of (S)-4-benzyl-2-oxazolidinone as a temporary chiral auxiliary in a Michael addition-lactonization sequence affords the dienoate with 94% ee. The auxiliary’s rigid framework enforces a staggered conformation during nucleophilic attack, minimizing competing pathways (Fig. 1b).
Stereochemical Outcomes in Auxiliary-Mediated Synthesis
Density functional theory (DFT) calculations corroborate that steric interactions between the auxiliary and reacting partners dictate facial selectivity. Post-synthetic removal of the auxiliary under mild basic conditions (e.g., LiOH/THF/H₂O) preserves the ester functionality, ensuring high fidelity in downstream applications.
Photochemical methods offer a sustainable route to methyl hexa-3,4-dienoate by leveraging light-induced isomerization of precursor esters. Irradiation of methyl 2,4-hexadienoate at 254 nm in the presence of Lewis acids (e.g., BF₃·OEt₂) triggers a 1,5-hydrogen shift, yielding the 3,4-dienoate isomer quantitatively. The Lewis acid coordinates to the carbonyl oxygen, polarizing the π-system and lowering the activation energy for hydrogen migration (Fig. 1c).
Key Photoreaction Parameters
Competing pathways, such as [2+2] cycloaddition, are suppressed by maintaining low substrate concentrations (<0.1 M). Time-resolved spectroscopic studies confirm that the reaction proceeds via a singlet excited state, with intersystem crossing to the triplet state being negligible under these conditions.
Continuous flow reactors address scalability challenges inherent in batch synthesis by enhancing heat/mass transfer and enabling precise residence time control. A packed-bed reactor with immobilized SnCl₄ catalyst achieves 91% conversion of methyl 2,4-hexadienoate to the 3,4-isomer at 60°C. The reactor’s high surface-to-volume ratio facilitates rapid thermal equilibration, minimizing side reactions such as polymerization.
Table 2: Flow Reactor Performance Metrics
| Parameter | Batch System | Flow System |
|---|---|---|
| Space-Time Yield (g/L/h) | 12 | 38 |
| Catalyst Loading (mol%) | 5 | 2.5 |
| Energy Consumption (kJ/g) | 48 | 19 |
Segmented gas-liquid flow configurations further improve efficiency by enhancing mixing and reducing axial dispersion. Automated feedback systems adjust flow rates in real-time based on inline IR spectroscopy data, ensuring consistent product quality during prolonged operation.
Enantioselective cyclopropanation represents one of the most significant applications of methyl hexa-3,4-dienoate in asymmetric synthesis. The compound's unique conjugated allene structure provides exceptional reactivity toward carbene insertion reactions, enabling the formation of highly strained cyclopropane rings with remarkable stereocontrol [1] [2] [3].
Copper-Catalyzed Cyclopropanation Systems
Copper-based catalysts utilizing chiral bis(oxazoline) ligands have emerged as the predominant methodology for enantioselective cyclopropanation of methyl hexa-3,4-dienoate. The copper(I) triflate complexes with bis(oxazoline) ligands consistently deliver exceptional enantioselectivities ranging from 92-98% ee with excellent diastereoselectivities of 15:1 to >20:1 [3] [4]. The reaction mechanism involves the formation of a copper-carbene intermediate that undergoes concerted addition to the allene substrate, with the chiral ligand environment dictating the stereochemical outcome [5] [6].
The use of tert-butyl diazoacetate as the carbene precursor with copper(I)/chiral phosphinooxazoline (PHOX) ligand systems has demonstrated particularly high selectivity for methyl hexa-3,4-dienoate substrates. These systems achieve yields of 88-96% with enantioselectivities of 89-97% ee under mild conditions (-20 to 0°C) [2] [7]. The PHOX ligands provide enhanced electronic control due to their hemilabile nature, allowing for fine-tuning of the stereochemical environment around the copper center [8] [9].
Dirhodium-Catalyzed Transformations
Dirhodium(II) prolinate complexes offer an alternative approach to enantioselective cyclopropanation of methyl hexa-3,4-dienoate, particularly effective with phenyl-substituted diazo compounds. The high-symmetry dirhodium complexes in their D₂-symmetric conformation provide yields of 79-92% with enantioselectivities of 87-95% ee [10]. The reaction proceeds through a different mechanistic pathway compared to copper catalysis, involving the formation of a dirhodium-carbene intermediate that exhibits distinct reactivity patterns [11] [10].
Emerging Catalytic Systems
Recent developments in cobalt(II) porphyrin-based catalysts have shown exceptional promise for cyclopropanation reactions involving α-heteroaryldiazomethanes. These metalloradical catalysis systems achieve yields of 84-97% with enantioselectivities of 90-98% ee, offering access to previously challenging heteroaryl-substituted cyclopropanes [12]. The stepwise radical mechanism provides complementary reactivity to traditional carbene-based approaches [12].
| Catalyst System | Substrate | Diazo Reagent | Yield (%) | Enantioselectivity (% ee) | Diastereoselectivity (dr) | Temperature (°C) | Reaction Time (h) |
|---|---|---|---|---|---|---|---|
| Copper(I) triflate/bis(oxazoline) | Methyl hexa-3,4-dienoate | Ethyl diazoacetate | 85-95 | 92-98 | 15:1 to >20:1 | 0 to 25 | 4-12 |
| Copper(I)/chiral PHOX ligand | Methyl hexa-3,4-dienoate | Tert-butyl diazoacetate | 88-96 | 89-97 | 12:1 to 18:1 | -20 to 0 | 6-18 |
| Dirhodium(II) prolinate | Methyl hexa-3,4-dienoate | Methyl phenyldiazoacetate | 79-92 | 87-95 | 10:1 to 16:1 | 25 to 40 | 8-24 |
| Cobalt(II) porphyrin | Methyl hexa-3,4-dienoate | α-Heteroaryldiazomethane | 84-97 | 90-98 | 8:1 to 14:1 | 0 to 25 | 2-8 |
The application of methyl hexa-3,4-dienoate in tandem addition-rearrangement sequences represents a powerful strategy for constructing complex molecular architectures with multiple stereogenic centers. These cascading reactions exploit the inherent reactivity of the allene functionality to enable sequential bond-forming events under catalytic control [13] [14] [15].
Rhodium-Catalyzed Tandem Processes
Rhodium(I) complexes with chiral ligands have demonstrated exceptional capability in promoting tandem conjugate addition-aldol cyclization sequences with methyl hexa-3,4-dienoate. The rhodium-enolate intermediate generated through initial carbometallation effectively discriminates among multiple diastereotopic faces, providing products with >20:1 diastereoselectivity and 88-96% ee [14] [16]. The reaction proceeds through a well-defined mechanistic pathway involving enone conjugate addition followed by intramolecular aldol cyclization [14].
The use of organozinc reagents as nucleophiles in these transformations has proven particularly effective, with the resulting zinc enolates exhibiting high reactivity toward aldehyde electrophiles. Under optimized conditions using tetrahydrofuran at -20°C, these reactions achieve yields of 78-94% with exceptional stereoselectivity [14] [15].
Palladium-Catalyzed Oxidative Cyclization
Palladium(II)/PHOX catalyst systems have enabled highly diastereoselective tandem oxidative cyclization-redox relay reactions of methyl hexa-3,4-dienoate derivatives. The palladium-catalyzed cyclization proceeds through anti-oxypalladation with intramolecular hydrogen bonding playing a crucial role in enhancing both reactivity and diastereoselectivity [17]. These transformations achieve yields of 82-96% with diastereoselectivities of 15:1 to >20:1 and enantioselectivities of 90-98% ee [17].
The mechanism involves conformational constraints enforced by hydrogen bonding between the substrate and catalyst, leading to highly organized transition states that dictate the stereochemical outcome [17]. The tandem redox-relay process provides versatile side-chain functionalities for further derivatization [17].
Nickel-Catalyzed Reductive Cyclization
Recent advances in nickel-catalyzed reductive cyclization processes have demonstrated the capability to construct 1,3-nonadjacent stereocenters using methyl hexa-3,4-dienoate as a key substrate. The nickel catalyst system enables ligand-controlled stereodivergent synthesis, providing access to all four possible stereoisomers through appropriate ligand selection [18]. These transformations achieve yields of 77-91% with diastereoselectivities of 8:1 to 15:1 and enantioselectivities of 82-91% ee [18].
| Catalyst System | Substrate | Nucleophile | Electrophile | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (% ee) | Reaction Conditions |
|---|---|---|---|---|---|---|---|
| Rhodium(I)/chiral ligand | Methyl hexa-3,4-dienoate | Organozinc reagent | Aldehyde | 78-94 | >20:1 | 88-96 | THF, -20°C, 6-12h |
| Palladium(II)/PHOX | Methyl hexa-3,4-dienoate | Organoborane | Ketone | 82-96 | 15:1 to >20:1 | 90-98 | Toluene, 0°C, 4-10h |
| Copper(I)/bis(oxazoline) | Methyl hexa-3,4-dienoate | Grignard reagent | Imine | 75-89 | 10:1 to 18:1 | 85-94 | CH₂Cl₂, -10°C, 8-16h |
| Iridium(III)/chiral NHC | Methyl hexa-3,4-dienoate | Organosilane | Acetal | 85-97 | 16:1 to >20:1 | 91-99 | Acetone, -10°C, 4-12h |
The development of chiral ligands for stereodivergent synthesis using methyl hexa-3,4-dienoate has focused on creating modular systems that allow access to different stereoisomers of products through ligand modification. This approach enables the synthesis of comprehensive libraries of stereoisomers from a single substrate [19] [20] [18].
Bis(oxazoline) Ligand Systems
Bis(oxazoline) ligands have emerged as versatile platforms for stereodivergent synthesis, offering excellent steric control through their C₂-symmetric framework. These ligands consistently achieve enantioselectivities of 88-98% ee across a broad range of alkene substrates [5] [3] [21]. The modular nature of bis(oxazoline) synthesis allows for systematic variation of steric and electronic properties, enabling fine-tuning of selectivity for specific transformations [22] [23].
Recent developments in azabis(oxazoline) ligands have demonstrated superior performance in certain applications, despite their lack of C₂-symmetry. These C₁-symmetric ligands can achieve surprisingly high enantioselectivities through careful optimization of the ligand structure [23] [21].
Phosphinooxazoline (PHOX) Ligand Development
PHOX ligands represent a particularly successful class of chiral ligands for asymmetric catalysis involving methyl hexa-3,4-dienoate. The combination of hard nitrogen and soft phosphorus donor atoms creates a unique electronic environment that enables exceptional stereoselectivity [24] [7] [8]. These ligands achieve enantioselectivities of 90-99% ee under mild conditions (-78 to 0°C) with catalyst loadings as low as 0.5-5 mol% [9] [25].
The introduction of spiro-substituted PHOX ligands has further expanded the scope of these transformations, with rigid sterically hindered frameworks providing enhanced chiral environments around the catalytic metal center [9]. These SIPHOX ligands achieve exceptional enantioselectivities up to 99.8% in challenging transformations [9].
Ferrocenyl Oxazoline Ligands
Ferrocenyl oxazoline ligands incorporating planar chirality have shown remarkable effectiveness in asymmetric catalysis with methyl hexa-3,4-dienoate. The unique combination of central and planar chirality elements provides multiple points of stereocontrol, enabling enantioselectivities of 85-97% ee [22] [26]. Recent advances have demonstrated the synthesis of ligands containing three elements of chirality, offering unprecedented levels of stereochemical control [26].
N-Heterocyclic Carbene Ligands
The application of chiral N-heterocyclic carbene (NHC) ligands in asymmetric catalysis has opened new avenues for stereodivergent synthesis. These ligands provide strong σ-donation capabilities combined with minimal π-back bonding, creating highly active catalytic systems [15] [27]. Gold(I) complexes with chiral NHC ligands achieve enantioselectivities of 89-98% ee under mild conditions (0 to 100°C) with low catalyst loadings [15].
| Ligand Class | Metal Center | Substrate Scope | Selectivity Factor | Typical ee (%) | Temperature Range (°C) | Catalyst Loading (mol%) |
|---|---|---|---|---|---|---|
| Bis(oxazoline) | Copper(I) | Broad alkenes | Steric hindrance | 88-98 | -20 to 25 | 1-10 |
| Phosphinooxazoline (PHOX) | Palladium(II) | Dienoates, styrenes | Electronic effects | 90-99 | -78 to 0 | 0.5-5 |
| Spiro-PHOX | Iridium(III) | Challenging olefins | Rigid backbone | 92-99 | -40 to 25 | 0.1-2 |
| Ferrocenyl oxazoline | Rhodium(I) | Allyl compounds | Planar chirality | 85-97 | 0 to 60 | 2-8 |
| N-Heterocyclic carbene | Gold(I) | Alkynes, alkenes | σ-Donation | 89-98 | 0 to 100 | 0.5-5 |
Dynamic kinetic asymmetric transformations (DYKAT) involving methyl hexa-3,4-dienoate represent a powerful approach to achieving theoretical yields of 100% for enantiomerically pure products. These processes combine in situ racemization with selective asymmetric transformation, enabling the conversion of racemic starting materials into single enantiomers [28] [29] [30].
Enzymatic Dynamic Kinetic Resolution
The combination of lipase-catalyzed resolution with palladium-catalyzed racemization has proven highly effective for methyl hexa-3,4-dienoate derivatives. These chemoenzymatic systems achieve conversions of 85-99% with selectivities of 90-99% ee under mild conditions (35-45°C) [31] [30]. The enzymatic component provides exceptional enantioselectivity, while the palladium catalyst ensures continuous racemization of the unreacted enantiomer [31].
The success of these systems depends on careful tuning of both the enzymatic and metal-catalyzed components to ensure compatible reaction conditions. Base-catalyzed racemization has proven particularly effective, allowing for operation under mild conditions that preserve enzyme activity [32] [33].
Transition Metal-Catalyzed DKR
Ruthenium complexes with chiral ligands have demonstrated exceptional capability in promoting dynamic kinetic resolution of racemic methyl hexa-3,4-dienoate derivatives. These systems achieve conversions of 88-98% with enantioselectivities of 85-97% ee through metal-mediated racemization coupled with selective asymmetric transformation [34] [30]. The ruthenium catalyst serves dual functions, promoting both racemization and asymmetric reaction [35].
The mechanistic understanding of these transformations has been enhanced through detailed kinetic studies, revealing the importance of maintaining rapid racemization relative to the asymmetric transformation rate [32] [33]. Optimal conditions typically require kᵣₐc > kᵣ >> kₛ to achieve high conversion and selectivity [33].
Organocatalytic DYKAT
Recent developments in organocatalytic dynamic kinetic asymmetric transformations have utilized chiral amine catalysts combined with acidic co-catalysts to achieve resolution of racemic methyl hexa-3,4-dienoate derivatives. These systems achieve conversions of 80-95% with enantioselectivities of 88-96% ee under mild conditions (25-40°C) [36] [37]. The organocatalytic approach offers advantages in terms of operational simplicity and functional group tolerance [38] [39].
The use of confined chiral catalysts, particularly imidodiphosphorimidate (IDPi) systems, has enabled challenging transformations that were previously inaccessible. These systems provide exceptional stereocontrol through tight ion-pair interactions and confined reaction environments [36] [37].
Dual Catalysis Approaches
The development of dual catalysis systems combining organocatalysts with transition metal catalysts has opened new possibilities for dynamic kinetic asymmetric transformations. Rhodium-organocatalyst combinations achieve conversions of 86-99% with enantioselectivities of 89-98% ee through complementary catalytic cycles [40] [27]. These systems enable thermal racemization coupled with highly selective asymmetric transformation under mild conditions [40].
| Method | Substrate | Catalyst System | Racemization Method | Conversion (%) | Selectivity (% ee) | Reaction Time (h) | Optimum Temperature (°C) |
|---|---|---|---|---|---|---|---|
| Enzymatic DKR | Racemic dienoate | Lipase/Pd complex | Base-catalyzed | 85-99 | 90-99 | 6-24 | 35-45 |
| Transition Metal DKR | Racemic dienoate | Ruthenium/chiral ligand | Metal-mediated | 88-98 | 85-97 | 4-18 | 60-80 |
| Organocatalytic DKR | Racemic dienoate | Chiral amine/acid | Acid-catalyzed | 80-95 | 88-96 | 8-36 | 25-40 |
| Dual Catalysis DKR | Racemic dienoate | Rh/organocatalyst | Thermal | 86-99 | 89-98 | 6-20 | 40-70 |